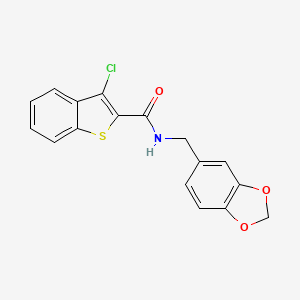
N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
The compound has shown potential in inhibiting tumor cell growth under glucose starvation conditions. It’s been found efficacious in tumor cells experiencing glucose starvation, suggesting its use as a therapeutic strategy in oncology . This could be particularly relevant for targeting pathways supporting survival during glucose starvation, a common condition in solid tumors.
COX Inhibition
As a derivative of benzodioxole, CBMicro_034037 has been evaluated for its activity as a COX inhibitor . COX inhibitors are significant due to their role in reducing inflammation and pain, making this compound potentially useful in the development of new anti-inflammatory drugs.
Antioxidant Properties
Research indicates that derivatives of 1,3-benzodioxol-5-yl exhibit antioxidant properties . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. CBMicro_034037 could contribute to the development of antioxidant therapies.
Antitumor Mechanisms
The compound’s structure is conducive to the design of anticancer agents. It has been used to synthesize indoles with anticancer activity against various cancer cell lines, including prostate and pancreatic cancer cells . This application is promising for the development of new antitumor drugs.
Synthetic Cathinones
Although not directly related to CBMicro_034037, compounds with a similar benzodioxol-5-yl structure have been reported to be used as synthetic cathinones . These substances can have stimulant effects and are sometimes used recreationally, which highlights the importance of understanding the pharmacological properties of such compounds.
Pharmacological Research
The benzodioxole moiety is a common feature in many biologically active compounds. CBMicro_034037, with its benzodioxol-5-yl structure, could be significant in pharmacological research for developing drugs with sedative, hypotensive, or anticonvulsant effects .
Drug Synthesis
The compound’s structure is suitable for the synthesis of various pharmacologically active derivatives. It serves as a key intermediate in the synthesis of compounds with potential biological activities, such as aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents .
Molecular Diversity in Drug Discovery
CBMicro_034037’s structure allows for the exploration of molecular diversity in drug discovery. Its derivatives can be designed to target specific biological pathways, offering a template for further optimization and a comprehensive understanding of structure–activity relationships in drug design .
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activity, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic activities .
Mode of Action
It is known that the compound is synthesized via a pd-catalyzed c-n cross-coupling
Biochemical Pathways
Compounds containing a 1,3-benzodioxole moiety have been associated with a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities, suggesting a variety of potential molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-15-11-3-1-2-4-14(11)23-16(15)17(20)19-8-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCTANHHAXWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

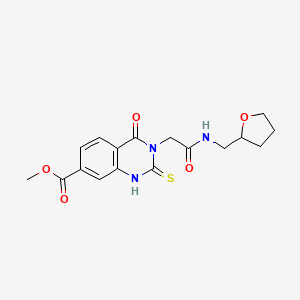
![N-[2-(isobutylthio)-1,3-benzothiazol-6-yl]quinoline-8-sulfonamide](/img/structure/B2870296.png)
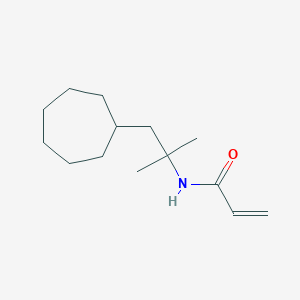
![4-[[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]methyl]-2H-isoquinolin-1-one](/img/structure/B2870299.png)
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)


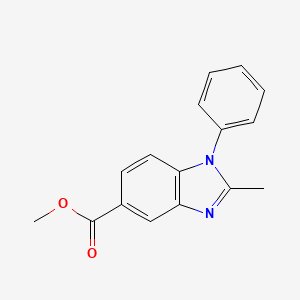
![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)
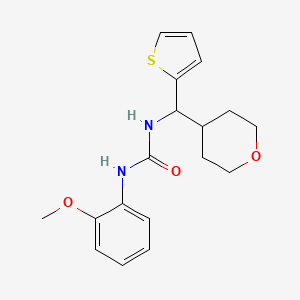
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2870312.png)
